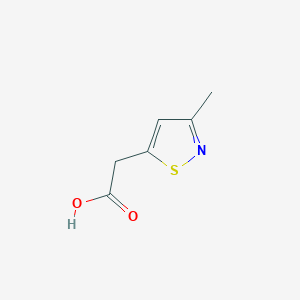

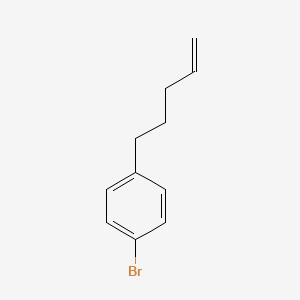

![molecular formula C18H16F2N4OS B2989260 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 298215-08-4](/img/structure/B2989260.png)

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Enantioselective Synthesis and Characterization

The compound is used in the synthesis of R-modafinil, starting with the reaction of benzhydrol and thioglycolic acid, resulting in benzhydryl sulfanyl acetic acid. This process utilizes a chiral complex of titanium and diethyltartarate as a catalyst, showing good yield and enantioselectivity. The products were characterized with various spectroscopic methods, demonstrating the compound's relevance in pharmaceutical synthesis (Taghizadeh, Javidan, & Daraie, 2016).

Antiviral and Virucidal Activities

Derivatives of the compound were synthesized and evaluated for their cytotoxicity and antiviral activities against human adenovirus type 5 and ECHO-9 virus. Some derivatives showed potential in reducing viral replication, highlighting the compound's significance in developing antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Crystal Structure Analysis

Studies on similar 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into their crystal structures, revealing folded conformations and intramolecular hydrogen bonds. These structural analyses contribute to understanding the compound's interactions and stability, essential for designing new drugs (Subasri et al., 2016; Subasri et al., 2017).

Synthesis of Heterocyclic Compounds

The compound's derivatives have been used to synthesize various heterocyclic compounds, demonstrating its versatility in organic synthesis. This includes the formation of pyridin-2(1H)-ones and their modifications, which have potential applications in medicinal chemistry (Savchenko et al., 2020).

Investigation into Degradation Products

A study on the thermal degradation of modafinil, a related compound, in a gas chromatography injector has provided insights into the formation of degradation products. This research is crucial for understanding the stability and analysis-related ambiguities of these compounds, aiding in forensic and clinical analyses (Dowling et al., 2017).

Future Directions

properties

IUPAC Name |

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4OS/c1-24-16(9-12-5-3-2-4-6-12)22-23-18(24)26-11-17(25)21-15-8-7-13(19)10-14(15)20/h2-8,10H,9,11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIOSEGWASAANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

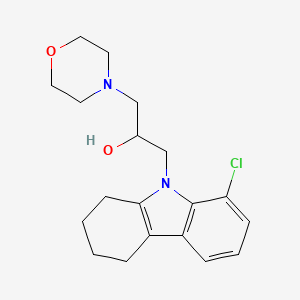

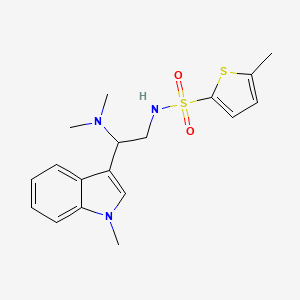

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2989177.png)

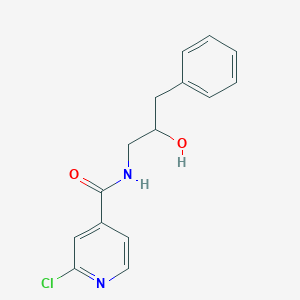

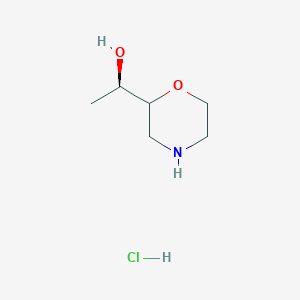

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2989186.png)

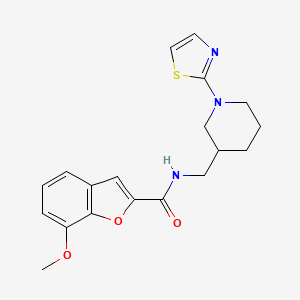

![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)

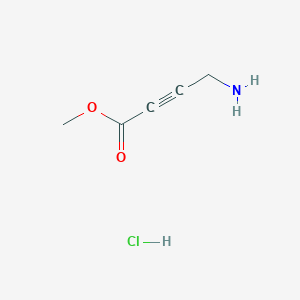

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2989197.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2989198.png)